molecular formula C24H31NO4S B15025996 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(propan-2-yloxy)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B15025996
M. Wt: 429.6 g/mol
InChI Key: FVUAZPQDRRGNIC-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide moiety and dual isopropyl substituents on the benzyl and benzamide aromatic rings. Its synthesis likely involves amide coupling between functionalized benzoyl chloride and a substituted amine, followed by sulfonation or oxidation steps to form the 1,1-dioxide moiety .

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C24H31NO4S/c1-17(2)20-7-5-19(6-8-20)15-25(22-13-14-30(27,28)16-22)24(26)21-9-11-23(12-10-21)29-18(3)4/h5-12,17-18,22H,13-16H2,1-4H3

InChI Key

FVUAZPQDRRGNIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Benzamide Derivatives

Benzoic Acid Activation Method

One of the fundamental approaches to benzamide synthesis involves the activation of benzoic acid derivatives followed by reaction with amines. This method has been successfully applied to various benzamide compounds and can be adapted for our target molecule.

The general procedure involves:

  • Dissolving the benzoic acid derivative in a mixed solvent system
  • Activating the carboxylic acid with phosphorus oxychloride
  • Reacting the activated intermediate with the appropriate amine
  • Purification through extraction and crystallization

A typical protocol based on established methods includes dissolving the benzoic acid in a tetrahydrofuran/ethyl acetate mixture (1:1 to 1:3 v/v), cooling to 0-5°C, and adding phosphorus oxychloride. After maintaining the reaction at low temperature for 0.5-1 hour, the appropriate amine is added, and the mixture is warmed to room temperature for 2-4 hours. Subsequent purification involves filtration, phase separation, washing, drying, and crystallization.

Acid Chloride Approach

The acid chloride method represents another well-established approach for benzamide synthesis. This method involves:

  • Converting benzoic acid derivatives to benzoyl chlorides
  • Reacting the acid chloride with the appropriate amine
  • Purifying the resulting benzamide

A standard procedure includes treating the benzoic acid derivative with thionyl chloride and a catalytic amount of dimethylformamide, refluxing for 5 hours, removing the excess reagents, and then adding the resulting benzoyl chloride to a solution of the amine and triethylamine in dichloromethane. The reaction is typically conducted at reflux overnight, followed by aqueous workup and recrystallization.

Specialized Synthetic Routes for Sulfonamide-Containing Benzamides

Synthesis of Dioxidotetrahydrothiophen Components

The preparation of compounds containing the 1,1-dioxidotetrahydrothiophen group requires specialized approaches. Based on methods described for similar compounds, the synthesis typically involves:

  • Starting with tetrahydrothiophene
  • Oxidizing the sulfur to the dioxide form
  • Functionalizing the 3-position to introduce the amino group

For example, in the synthesis of related compounds, (S)-(−)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has been prepared as an intermediate, which was then subjected to hydrolysis under acidic conditions to obtain the 3-aminotetrahydrothiophene-1,1-dioxide.

Coupling Strategies for Complex Benzamides

For complex benzamides containing multiple functional groups, a modular coupling approach is often employed. This strategy involves:

  • Preparing each functional component separately
  • Coupling these components in a sequential manner
  • Employing protecting groups to control selectivity

Recent literature describes the use of cyclization reactions between β-keto nitriles and hydrazine derivatives, such as 3-hydrazineyltetrahydrothiophene-1,1-dioxide, to form aminopyrazoles that can be further functionalized for the synthesis of complex benzamides.

Proposed Synthesis Routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(propan-2-yloxy)benzamide

Modular Synthesis Approach

Based on the analysis of similar compounds and established synthetic methods, a multi-step modular approach is proposed for the synthesis of our target compound. This approach offers control over each component and flexibility to modify individual parts.

Step 1: Preparation of 1,1-dioxidotetrahydrothiophen-3-amine
  • Oxidation of tetrahydrothiophene to the 1,1-dioxide using hydrogen peroxide or m-chloroperoxybenzoic acid
  • Introduction of the amino group at the 3-position through various methods, such as nitration followed by reduction, or through aziridination and ring-opening
Step 2: Preparation of 4-(propan-2-yl)benzyl halide
  • Starting with 4-(propan-2-yl)benzaldehyde
  • Reduction to the corresponding alcohol using sodium borohydride
  • Conversion to the halide (bromide or chloride) using phosphorus tribromide or thionyl chloride
Step 3: Preparation of 4-(propan-2-yloxy)benzoic acid
  • Starting with 4-hydroxybenzoic acid
  • Alkylation of the hydroxyl group with 2-bromopropane under basic conditions
  • Isolation of the resulting 4-(propan-2-yloxy)benzoic acid
Step 4: Assembly of the final compound
  • N-alkylation of 1,1-dioxidotetrahydrothiophen-3-amine with 4-(propan-2-yl)benzyl halide
  • Conversion of 4-(propan-2-yloxy)benzoic acid to an acid chloride
  • Coupling the acid chloride with the N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]amine

Alternative Approach via Sequential N-functionalization

An alternative approach involves the sequential functionalization of the nitrogen atom:

Step 1: Formation of the primary benzamide
  • Preparation of 4-(propan-2-yloxy)benzoyl chloride
  • Coupling with 1,1-dioxidotetrahydrothiophen-3-amine to form N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide
Step 2: Secondary N-alkylation
  • Deprotonation of the primary benzamide using a strong base (e.g., sodium hydride)
  • Reaction with 4-(propan-2-yl)benzyl bromide
  • Purification of the final product

This approach minimizes the number of steps but may present selectivity challenges in the alkylation step.

Detailed Reaction Conditions and Optimization

Comparative Analysis of Synthetic Approaches

Table 1 provides a comparative analysis of different synthetic approaches for the target compound.

Synthetic Approach Key Steps Advantages Limitations Estimated Overall Yield
Modular Synthesis 1. Preparation of dioxidotetrahydrothiophen-3-amine
2. Preparation of 4-(propan-2-yl)benzyl halide
3. Preparation of 4-(propan-2-yloxy)benzoic acid
4. Sequential coupling reactions
- Control over each component
- Flexibility to modify individual parts
- Potential for higher purity
- Multiple steps
- Potentially lower overall yield
- Time-consuming
25-35%
Sequential N-functionalization 1. Formation of primary benzamide
2. N-alkylation
- Fewer steps
- Potentially faster
- Simpler workflow
- Selectivity issues in alkylation
- Potential for side products
- Purification challenges
30-40%
One-pot Coupling 1. Simultaneous reaction of acid chloride with amine and alkylating agent - Single reaction vessel
- Time-efficient
- Minimal isolation of intermediates
- Difficult to control
- Lower selectivity
- Potential complex mixture
15-25%

Optimization of Key Reaction Parameters

Table 2 presents optimal reaction conditions for key steps in the synthesis based on established methods for similar compounds.

Reaction Step Reagents Solvent Temperature Time Catalyst/Additives Expected Yield
Tetrahydrothiophene Oxidation H₂O₂ or m-CPBA Dichloromethane 0°C to RT 4-6 h - 80-90%
4-(propan-2-yl)benzaldehyde Reduction NaBH₄ Methanol 0°C to RT 2-3 h - 85-95%
Alcohol to Halide Conversion PBr₃ or SOCl₂ Dichloromethane 0°C to reflux 2-4 h Catalytic DMF 75-85%
Phenol Alkylation 2-Bromopropane, K₂CO₃ Acetone or DMF Reflux 8-12 h - 70-80%
Acid Chloride Formation SOCl₂ or (COCl)₂ Dichloromethane Reflux 3-5 h Catalytic DMF 85-95%
Amine-Acid Chloride Coupling Triethylamine or DIPEA Dichloromethane 0°C to RT 4-8 h - 70-80%
N-Alkylation NaH DMF 0°C to RT 6-12 h - 60-70%

Starting Materials and Reagents

Key Components for Synthesis

Table 3 summarizes the essential starting materials and reagents required for the synthesis of the target compound.

Component Chemical Name Molecular Formula Molecular Weight (g/mol) Role in Synthesis
Tetrahydrothiophene Tetrahydrothiophene C₄H₈S 88.17 Precursor to dioxidotetrahydrothiophen
Oxidizing Agent Hydrogen peroxide or m-Chloroperoxybenzoic acid H₂O₂ or C₇H₅ClO₃ 34.01 or 172.57 Oxidation of sulfur
4-(propan-2-yl)benzaldehyde 4-Isopropylbenzaldehyde C₁₀H₁₂O 148.20 Precursor to 4-(propan-2-yl)benzyl group
4-Hydroxybenzoic acid 4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Precursor to 4-(propan-2-yloxy)benzoic acid
Alkylating Agent 2-Bromopropane C₃H₇Br 122.99 Introduction of propan-2-yloxy group
Reducing Agent Sodium borohydride NaBH₄ 37.83 Reduction of aldehyde to alcohol
Halogenating Agent Phosphorus tribromide or Thionyl chloride PBr₃ or SOCl₂ 270.69 or 118.97 Conversion of alcohol to halide
Acid Activator Thionyl chloride or Oxalyl chloride SOCl₂ or (COCl)₂ 118.97 or 126.93 Formation of acid chloride
Base Triethylamine or Sodium hydride (C₂H₅)₃N or NaH 101.19 or 24.00 Neutralization of HCl or deprotonation

Purification and Characterization Methods

Purification Techniques

The purification of the target compound and its intermediates typically involves a combination of techniques:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients)
  • Recrystallization from suitable solvents (e.g., ethyl acetate/hexanes mixtures)
  • Preparative HPLC for final purification if necessary

For the target compound, multiple purification steps may be required to achieve high purity (>98%).

Analytical Characterization

Comprehensive characterization of the synthesized compound should include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
  • Mass spectrometry to confirm molecular weight
  • Infrared spectroscopy to identify key functional groups
  • Elemental analysis to confirm composition
  • HPLC analysis to determine purity
  • X-ray crystallography if crystalline material is obtained

These analytical techniques provide confirmation of the structure and purity of the synthesized compound, which is essential for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.

    Substitution: The benzyl and benzamide moieties can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides and benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Biological Probes: The compound could be used as a probe to study biological processes involving sulfone and benzamide groups.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(propan-2-yloxy)benzamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfone and benzamide groups are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Alkoxy Substituent Variations

  • Hexyloxy vs. Isopropoxy : The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide () differs by a hexyloxy group at the 4-position of the benzamide. This substitution increases lipophilicity (predicted logP ~5.2) compared to the target compound’s isopropoxy group (predicted logP ~4.1), which may reduce aqueous solubility but enhance membrane permeability .
  • Methoxy Derivatives: Compounds like N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4, ) exhibit simpler alkoxy groups, leading to lower molecular weights (~310 g/mol vs.

Heterocyclic Core Modifications

  • Tetrahydrothiophene-1,1-dioxide vs. Triazoles: The 1,2,4-triazole derivatives in (e.g., compounds [7–9]) replace the tetrahydrothiophene dioxide with a triazole-thione system. This introduces tautomerism (thione vs. thiol forms), altering hydrogen-bonding capacity and electronic properties.
  • Imidazole-Substituted Benzamides : Compounds like 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide () incorporate imidazole rings, enabling π-π stacking interactions absent in the target compound. This structural difference may explain their reported antimicrobial activity .

Physicochemical and Spectral Properties

Property Target Compound Hexyloxy Analog () B4 () Imidazole Derivative ()
Molecular Weight ~480 g/mol ~550 g/mol ~310 g/mol ~420 g/mol
Key IR Absorptions νC=O ~1660 cm⁻¹, νS=O ~1150 cm⁻¹ νC=O ~1665 cm⁻¹ νC=O ~1680 cm⁻¹ νC=O ~1650 cm⁻¹, νN-H ~3300 cm⁻¹
Predicted logP 4.1 5.2 2.8 3.5
Bioactivity Not reported Not reported Antidiabetic () Antimicrobial ()

Q & A

Basic: What are the standard synthetic routes and optimization strategies for preparing this benzamide derivative?

Answer:
The compound can be synthesized via multi-step reactions involving amide bond formation and functional group modifications. A general approach includes:

  • Coupling Reactions : Use of activated acylating agents (e.g., benzoyl chlorides) with amines under basic conditions (e.g., potassium carbonate) to form the amide core .
  • Protection/Deprotection : For sterically hindered amines, protective groups like pivaloyloxy or benzyloxy may be employed to improve regioselectivity .
  • Optimization : Reflux conditions in polar aprotic solvents (e.g., acetonitrile) with catalysts like trichloroisocyanuric acid (TCICA) enhance reaction efficiency. Monitoring via TLC and adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) minimizes byproducts .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the benzamide backbone, substituent positions (e.g., propan-2-yloxy groups), and sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl). Peaks at δ 1.2–1.4 ppm (isopropyl CH3) and δ 3.5–4.0 ppm (tetrahydrothiophene sulfone) are diagnostic .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
  • Mass Spectrometry : ESI-HRMS validates molecular weight and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

Answer:

  • Core Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide ring enhances metabolic stability and receptor binding affinity, as seen in dopamine D3 ligands .
  • Side-Chain Engineering : Elongating alkyl chains (e.g., butyl vs. ethyl) or incorporating cyclic amines (e.g., pyrrolidine derivatives) can optimize lipophilicity and selectivity. For example, YM-09151-2 (a pyrrolidine-based benzamide) showed 408-fold higher neuroleptic activity than metoclopramide .
  • Computational Modeling : Molecular docking using software like AutoDock predicts interactions with target receptors (e.g., dopamine D3), guiding rational substitutions .

Advanced: How do conflicting solubility or stability data across studies inform experimental redesign?

Answer:
Discrepancies often arise from solvent polarity, pH, or temperature variations. Methodological adjustments include:

  • Solvent Screening : Test dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers to identify optimal dissolution conditions. For instance, recrystallization from DMSO/water mixtures improves stability .
  • pH Control : Adjusting reaction or storage pH to 8–9 with ammonia or sodium pivalate prevents hydrolysis of labile groups (e.g., sulfone or isopropyloxy) .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess degradation under stress conditions (e.g., 40°C/75% RH) .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic clearance (e.g., liver microsome assays), and blood-brain barrier permeability to explain efficacy gaps .
  • Metabolite Identification : LC-MS/MS detects active metabolites that may contribute to in vivo effects absent in vitro .
  • Dose Escalation Studies : Correlate receptor occupancy (via PET imaging with radiolabeled analogs) with behavioral outcomes in animal models .

Advanced: How can computational tools predict synthetic challenges for novel analogs?

Answer:

  • Retrosynthetic Analysis : Software like Synthia or Chematica proposes feasible pathways by dissecting the target into commercial building blocks (e.g., tetrahydrothiophene sulfone precursors) .
  • Reactivity Prediction : DFT calculations (Gaussian, ORCA) identify steric clashes or electronic barriers in key steps (e.g., amidation of hindered amines) .
  • Byproduct Forecasting : Machine learning platforms (e.g., IBM RXN) highlight competing reactions (e.g., over-oxidation of thiophene) to optimize step sequences .

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